2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
“2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound and similar derivatives involves the use of various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a saturated scaffold. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The structure also contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This compound then reacts with thionyl chloride (SOCl2) to yield the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The pyrrolidine ring in the structure contributes to the compound’s physicochemical parameters . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antimicrobial and Anti-HIV Activity
A study by Iqbal et al. (2006) synthesized novel benzenesulfonamides and evaluated them for antimicrobial and anti-HIV activities. The research indicates that these compounds, which include derivatives of 2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, show promising results in combating microbial infections and HIV (Iqbal et al., 2006).
Herbicide Selectivity
Chlorsulfuron, a derivative of this compound, has been identified as an effective herbicide for cereals, exhibiting selectivity due to its ability to be metabolized by certain plants. Sweetser et al. (1982) found that this herbicide is rapidly metabolized by tolerant plants like wheat, oats, and barley, highlighting its potential in agricultural applications (Sweetser et al., 1982).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with a similar structure, such as pyrrolidine derivatives, have been found to have bioactive properties . These compounds can interact with target proteins in a specific way, leading to a biological response .
Future Directions
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the compound, such as changing the spatial orientation of substituents or creating different stereoisomers .
Properties
IUPAC Name |
2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-8-4-5-9-16(15)24(22,23)19-11-13-10-17(21)20(12-13)14-6-2-1-3-7-14/h1-9,13,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYVXYTUCYHILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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